molecular formula C5H13NO B1581336 N-(2-Methoxyethyl)ethylamine CAS No. 34322-82-2

N-(2-Methoxyethyl)ethylamine

Cat. No. B1581336
CAS RN: 34322-82-2
M. Wt: 103.16 g/mol
InChI Key: VGEMYWDUTPQWBN-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)ethylamine” is a chemical compound with the CAS Number: 34322-82-2 . It has a molecular weight of 103.16 and its IUPAC name is N-ethyl-N-(2-methoxyethyl)amine .


Molecular Structure Analysis

The molecular formula of “N-(2-Methoxyethyl)ethylamine” is C5H13NO . The InChI code for this compound is 1S/C5H13NO/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2-Methoxyethyl)ethylamine” are not available, it’s important to note that similar compounds like 2-Methoxyethylamine can be used in various reactions. For instance, it can be used in the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides , to synthesize amides by reacting with carboxylic acids , and for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .


Physical And Chemical Properties Analysis

“N-(2-Methoxyethyl)ethylamine” is a liquid at 20°C . It has a boiling point of 116°C and a flash point of 28°C . The specific gravity is 0.83 and the refractive index is 1.40 .

Scientific Research Applications

Ethylene Inhibition for Postharvest Quality

N-(2-Methoxyethyl)ethylamine plays a crucial role in agricultural and food science, especially in the context of postharvest quality maintenance of fruits and vegetables. A comprehensive review by Martínez-Romero et al. (2007) emphasizes the detrimental effects of ethylene, a plant hormone, on postharvest storage, including senescence, over-ripening, and accelerated quality loss of fruits and vegetables. The review highlights the use of polyamines and ethylene biosynthesis inhibitors like 1-methylcyclopropene (1-MCP) to maintain quality and extend the shelf life of postharvest products. These inhibitors function by either blocking ethylene action or scavenging ethylene from the storage environment, showcasing the critical role of N-(2-Methoxyethyl)ethylamine derivatives in enhancing food preservation strategies (Martínez-Romero et al., 2007).

Renal Toxicopathology of Antisense Oligonucleotides

In the field of therapeutic oligonucleotides, Engelhardt (2016) discusses the nephrotoxicity associated with 2'-methoxy-ethyl (2'-MOE) modifications, a derivative of N-(2-Methoxyethyl)ethylamine. This review sheds light on the potential renal effects of antisense oligonucleotides (ASOs) modified with 2'-MOE, providing valuable insights into the safety profile and clinical implications of these compounds (Engelhardt, 2016).

Ethylene and Polyamine Biosynthesis

Methionine (Met) and S-adenosylmethionine (SAM), which are related to the biosynthesis pathway of ethylene and polyamines, are essential for various plant metabolic processes. Sauter et al. (2013) delve into the Met salvage cycle and its significance in the interplay between sulfur, ethylene, and polyamine biosynthesis. This study highlights the importance of understanding the molecular and biochemical mechanisms governing these pathways to manipulate plant growth, development, and stress response more effectively (Sauter et al., 2013).

Exogenous Application of Polyamines

Sharma et al. (2017) explore the exogenous application of polyamines like Putrescine (PUT), Spermine (SPE), and Spermidine (SPD) on fruits to extend their shelf life. These treatments enhance the quality attributes of fruits by modulating ethylene release and respiration rates. This review emphasizes the anti-ethylene nature of polyamines and their potential in improving postharvest management and extending the shelf life of fruits, linking back to the significance of understanding and manipulating N-(2-Methoxyethyl)ethylamine derivatives (Sharma et al., 2017).

Safety And Hazards

“N-(2-Methoxyethyl)ethylamine” is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

N-ethyl-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEMYWDUTPQWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338137
Record name N-(2-Methoxyethyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)ethylamine

CAS RN

34322-82-2
Record name N-(2-Methoxyethyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Methoxyethyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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